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molecular formula C9H14O B2801905 (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one CAS No. 110716-99-9

(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one

Cat. No. B2801905
M. Wt: 138.21
InChI Key: MDDYCNAAAZKNAJ-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04162258

Procedure details

25 ml of DMSO, 35 ml of benzene, 25 ml of isopropyl alcohol, 3.1 g (25 mM) of CP, 2.4 g (30 mM) of 50% aqueous sodium hydroxide and 5 ml of water were added to 6.9 g (31.25 mM) of trimethylsulfoxonium iodide and the reaction was carried out at room temperature for 5 hours. Then, the treatments were carried out as described in Example 8. 2.6 g (76% yield) of crude product were produced, from which1.45 g (42 % yield) of sabina ketone were obtained by distillation.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
CP
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
CS(C)=O.[CH:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH-:11].[Na+].[I-].C[S+](C)(C)=O.[CH:19](O)([CH3:21])[CH3:20]>O>[CH3:20][CH:19]([C:5]12[CH2:10][CH:9]1[C:8](=[O:11])[CH2:7][CH2:6]2)[CH3:21] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
35 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
CP
Quantity
3.1 g
Type
reactant
Smiles
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.9 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2.6 g (76% yield) of crude product were produced, from which1

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C)C12CCC(=O)C1C2
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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